molecular formula C16H17NO2 B12250124 tert-Butyl 4-(pyridin-2-yl)benzoate

tert-Butyl 4-(pyridin-2-yl)benzoate

Cat. No.: B12250124
M. Wt: 255.31 g/mol
InChI Key: NMSMPGCVXGXXOY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyridin-2-yl)benzoate (CAS 2640955-42-4) is a high-purity chemical compound with a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol . Its structure features a benzoate ester protected by a tert-butyl group, which is linked to a pyridin-2-yl moiety. This specific arrangement makes it a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butyl ester group is particularly useful as a protecting group for carboxylic acids, allowing for selective reactions elsewhere in the molecule under a wide range of conditions before being deprotected. Researchers utilize this compound in the design and synthesis of more complex molecules, particularly those requiring a bi-aryl architecture similar to that found in various pharmacologically active substances . The molecular scaffold, containing both pyridine and benzoate groups, is common in the development of compounds for screening in medicinal chemistry programs. Available for global shipping, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-pyridin-2-ylbenzoate

InChI

InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)13-9-7-12(8-10-13)14-6-4-5-11-17-14/h4-11H,1-3H3

InChI Key

NMSMPGCVXGXXOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

Contextualization of Tert Butyl 4 Pyridin 2 Yl Benzoate Within Complex Organic Architectures

Tert-Butyl 4-(pyridin-2-yl)benzoate is an organic compound that serves as a valuable building block in the construction of more complex molecular architectures. evitachem.com Its structure, featuring a tert-butyl group, a benzoate (B1203000) ester, and a pyridine (B92270) ring, provides a unique combination of steric and electronic properties. evitachem.com The tert-butyl group offers steric bulk, which can influence the conformation and reactivity of the molecule. The benzoate ester is a versatile functional group that can undergo various chemical transformations, while the pyridine ring introduces a basic nitrogen atom and specific electronic characteristics.

This compound is often utilized as an intermediate in multi-step syntheses. For instance, it can be a precursor in the preparation of ligands for asymmetric catalysis, where the precise arrangement of atoms is crucial for achieving high enantioselectivity. beilstein-journals.orgbeilstein-journals.orgcaltech.eduresearchgate.net The modular nature of its synthesis allows for the introduction of different substituents on both the pyridine and benzoate rings, enabling the fine-tuning of its properties for specific applications.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS Number 2640955-42-4

This data is compiled from publicly available chemical databases. evitachem.combldpharm.com

Significance of Pyridine and Benzoate Moieties in Advanced Organic Synthesis and Functional Materials

The pyridine (B92270) ring and benzoate (B1203000) esters are fundamental components in the toolkit of synthetic organic chemists and materials scientists. Their individual and combined properties contribute to their widespread use in a variety of applications.

The pyridine moiety , a heterocyclic aromatic compound, is a key structural element in numerous pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgnih.gov Its nitrogen atom imparts basicity and the ability to coordinate with metal ions, making it a common component of ligands in catalysis. wikipedia.org The electronic properties of the pyridine ring can be modulated by the introduction of various substituents, influencing the reactivity and photophysical characteristics of the resulting molecules. rsc.org For example, pyridyl derivatives are integral to the development of organic light-emitting devices (OLEDs) and other electronic materials. rsc.org

Benzoate esters , on the other hand, are prevalent in both natural and synthetic compounds. The ester group is relatively stable but can be readily hydrolyzed or transformed into other functional groups, making it a useful protecting group or a reactive handle in organic synthesis. evitachem.combyjus.comlearncbse.in The aromatic ring of the benzoate can be functionalized to alter the electronic and physical properties of the molecule. For instance, p-tert-butyl benzoic acid and its derivatives are used in the production of polymers, lubricants, and as corrosion inhibitors. vinatiorganics.com

The combination of these two moieties in a single molecule, as seen in tert-Butyl 4-(pyridin-2-yl)benzoate, creates a bifunctional platform. This allows for orthogonal chemical modifications, where one part of the molecule can be altered without affecting the other, providing a high degree of control in the synthesis of complex target structures.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and various molecular properties of tert-butyl 4-(pyridin-2-yl)benzoate and related structures. These computational approaches allow for a detailed examination of the molecule at the atomic level.

The process of geometry optimization is crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. pjbmb.org.pkchemrxiv.org For compounds like this compound, this involves finding the lowest energy conformation by exploring the potential energy surface. pjbmb.org.pk Computational software is used to perform these calculations, which can be particularly complex for molecules with multiple rotatable bonds. pjbmb.org.pkresearchgate.net The resulting optimized geometry provides insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape. pjbmb.org.pk Understanding the conformational landscape is essential as it can significantly influence the molecule's physical and chemical properties. chemrxiv.org

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. beilstein-journals.orgresearchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comnih.govrsc.org A smaller gap generally suggests higher reactivity. aimspress.com For this compound, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on the electron-deficient parts, acting as an electron acceptor. researchgate.netaimspress.com

Table 1: Key Quantum Chemical Descriptors

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netchemrxiv.org The MEP map displays regions of negative potential, typically associated with lone pairs of electrons and indicating sites for electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack. chemrxiv.org For this compound, the MEP map would highlight the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group as regions of negative potential. researchgate.netresearchgate.net

Mechanistic Insights into Chemical Transformations (e.g., Reaction Pathways, Bonding Evolution Theory)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. rsc.org By mapping out the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction. rsc.org Techniques like Bonding Evolution Theory (BET) offer a detailed description of the changes in chemical bonds throughout a reaction, tracking the formation and breaking of bonds. mdpi.comnih.govmdpi.com This level of insight is crucial for understanding reaction kinetics and for designing more efficient synthetic routes. rsc.org For instance, in reactions like the palladium-catalyzed methylation of related 2-phenylpyridine (B120327) structures, computational studies have been used to compare different possible mechanistic pathways, including radical and non-radical routes, and to identify the rate-limiting steps. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as FT-IR and NMR spectra. ijcce.ac.ir Theoretical calculations can provide vibrational frequencies and chemical shifts that can be compared with experimental results to confirm the structure of a synthesized compound. ijcce.ac.ir The agreement between calculated and experimental spectra serves as a validation of both the computational method and the experimental findings. ijcce.ac.ir For example, DFT calculations have been successfully used to predict the vibrational spectra of various organic molecules, aiding in the assignment of observed spectral bands. ijcce.ac.ir

Exploration of Non-Linear Optical (NLO) Properties

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry or supramolecular assembly of the compound This compound that aligns with the detailed topics requested.

The performed searches for the synthesis of its metal complexes, its use in the fabrication of Metal-Organic Frameworks (MOFs), its role in chiral assemblies, or studies on its adsorption and magnetic properties did not yield any specific research findings. While there is extensive research on related pyridyl-benzoate ligands and their corresponding metal complexes and MOFs, the specific isomer and ester combination of this compound does not appear in the context of the requested outline.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and scientifically accurate content for the specified sections and subsections as the foundational research data for this particular compound is not available in the public domain.

Catalytic Applications and Mechanistic Investigations

Potential as Ligands in Asymmetric Catalysis (by analogy with pyridinooxazoline ligands)

Pyridinooxazoline (PyOx) ligands, which share the core pyridinyl-aryl structure, are a significant class of bidentate dinitrogen ligands extensively used in asymmetric catalysis. beilstein-journals.org The combination of a planar, electron-deficient pyridine (B92270) ring and a chiral, non-planar oxazoline (B21484) ring creates a unique stereochemical environment around a coordinated metal center. This has proven highly effective in inducing asymmetry in a wide range of chemical reactions. researchgate.netrsc.org The structural similarities suggest that tert-Butyl 4-(pyridin-2-yl)benzoate, when appropriately functionalized to introduce chirality, could serve as a precursor to a new family of effective ligands for asymmetric transformations.

The efficacy of PyOx ligands is well-documented in achieving high levels of stereo- and enantioselectivity. researchgate.netrsc.org For instance, the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been successfully employed in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones. beilstein-journals.org This reaction yields cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities. The success of such transformations is attributed to the "push-pull" electronic effect created by the coordination of both the pyridine and oxazoline nitrogens to the metal center, which influences the geometry and reactivity of the catalytic complex. nih.gov

The design of PyOx ligands can be systematically varied to optimize performance for specific reactions. Factors such as the steric bulk of the substituent on the oxazoline ring and the electronic nature of substituents on the pyridine ring can be modified. nih.gov This tunability allows for the creation of a library of ligands to screen for optimal reactivity and selectivity in various asymmetric reactions, including hydrosilylation of ketones and Mannich reactions. cambridgenetwork.co.uk

Roles in Transition-Metal Catalysis (e.g., Ni-catalyzed reactions of related systems)

The pyridinyl-aryl scaffold is a versatile ligand framework for a variety of transition-metal-catalyzed reactions, with nickel catalysis being a prominent example. nih.govresearchgate.netorgsyn.org These ligands are effective in stabilizing various oxidation states of nickel, particularly the low-valent organonickel radical species often invoked in cross-coupling reactions. nih.gov The strong σ-donating and π-accepting properties of these ligands contribute to high field splitting and the stabilization of open-shell organometallic intermediates. nih.gov

In nickel-catalyzed cross-electrophile coupling reactions, which join two different electrophiles, ligands with a pyridinyl core have been instrumental. For example, in the coupling of aryl chlorides with primary alkyl chlorides, a pyridine-2,6-bis(N-cyanocarboxamidine) ligand was key to achieving selective cross-coupling over homocoupling. nih.gov The ability of nitrogen-based ligands to favor single-electron pathways is crucial in these radical-mediated processes. nsf.gov The reaction of aryl halides with nickel(0) complexes bearing bipyridine or phenanthroline ligands often proceeds through odd-numbered oxidation states. rsc.org

The table below summarizes the performance of different nitrogen-based ligands in a nickel-catalyzed cross-electrophile coupling reaction.

LigandProduct Yield (%)Dimer Yield (%)
PyBCamCNHighLow
bipyridine (bpy)LowHigh
Pyridine 2-carboxamidine (PyCam)LowLow (hydrodehalogenation)
Data derived from studies on related systems. nih.gov

Reaction Optimization and Catalyst Performance Enhancement

Optimizing catalytic systems that employ pyridinyl-aryl ligands involves the systematic variation of multiple reaction parameters. This includes the choice of metal precursor, ligand structure, solvent, and any additives. For instance, in the development of a flow synthesis for PyOx ligands, an autonomous self-optimizing system was used to rapidly identify optimal conditions, highlighting the importance of efficient screening methods. rsc.org

The introduction of specific functional groups onto the ligand backbone can significantly enhance catalyst performance. For example, electron-withdrawing groups on the pyridine ring can increase the positive charge on the coordinated metal, which may facilitate C-H activation steps. researchgate.net Conversely, the steric profile of the ligand can be adjusted to control substrate approach and influence regioselectivity in reactions like the C-H arylation of pyridine N-oxides. beilstein-journals.org The choice of solvent and base is also critical, as demonstrated in nickel-catalyzed C-H alkylation of indoles, where a NiBr2·(THF)2/Bpy system with LiHMDS as the base proved optimal. researchgate.net

Elucidation of Catalytic Reaction Mechanisms

Understanding the mechanism of a catalytic reaction is fundamental to its improvement and broader application. For reactions involving pyridinyl-aryl ligands, mechanistic studies often combine experimental approaches (like kinetic analysis and characterization of intermediates) with computational studies (like Density Functional Theory, DFT).

In palladium-catalyzed C-H arylation of pyridines, a proposed mechanism involves the initial coordination of the palladium to the pyridine nitrogen. beilstein-journals.org This is followed by a concerted metalation-deprotonation (CMD) step to form an aryl-palladium intermediate. Subsequent oxidative addition of an aryl halide and reductive elimination yields the arylated pyridine product. beilstein-journals.org

Mechanistic studies on the direct arylation of pyridine N-oxide have revealed cooperative catalysis between two distinct palladium centers, challenging earlier proposals of a simpler, single-site mechanism. nih.gov In nickel-catalyzed cross-electrophile coupling, a consensus mechanism involves the formation of an alkyl radical from the alkyl halide, which then reacts with a (L)Ni(II)(Ar)X intermediate. This forms a high-valent Ni(III) species that undergoes rapid reductive elimination to form the C-C bond. orgsyn.org The ligand's role is critical in modulating the stability and reactivity of these nickel intermediates and in preventing undesirable side reactions.

Chemical Transformations and Derivatization

Oxidation of the Pyridine (B92270) Nitrogen (N-oxidation)

The nitrogen atom of the pyridine ring in tert-Butyl 4-(pyridin-2-yl)benzoate can undergo oxidation to form the corresponding N-oxide. This transformation is a common strategy in organic synthesis to alter the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For instance, the oxidation of a related compound, 2,6-dichloropyridine (B45657) N-oxide, is utilized in ruthenium-porphyrin-catalyzed oxidations. torvergata.it The introduction of the oxygen atom deactivates the ring towards electrophilic substitution and activates the positions ortho and para to the nitrogen for nucleophilic attack. This modification can also influence the steric and electronic environment of the molecule, which can be advantageous in the design of ligands for catalysis.

Functional Group Transformations on the Benzoate (B1203000) Ester and Pyridine Ring

The tert-butyl ester and the pyridine ring of this compound are amenable to a range of functional group transformations. The tert-butyl group, while generally robust, can be manipulated under specific conditions. For example, in different contexts, the steric hindrance provided by a tert-butyl group can direct reactions to other parts of the molecule. torvergata.it

The pyridine ring can be functionalized through various methods. For instance, the synthesis of derivatives of pyridinooxazoline (PyOx) ligands often starts from functionalized pyridines. beilstein-journals.orgresearchgate.net These transformations can include the introduction of substituents that modulate the electronic properties of the ligand, such as the electron-withdrawing trifluoromethyl group, which can enhance catalytic activity and enantioselectivity in certain reactions.

Selective Hydrolysis and Transesterification Reactions

The tert-butyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This hydrolysis is a critical step in many synthetic routes, allowing for subsequent modifications at the carboxyl group. For example, the resulting carboxylic acid can be activated and coupled with amines to form amides, a key step in the synthesis of more complex molecules and ligands. beilstein-journals.orgresearchgate.net

Transesterification, the conversion of one ester to another, is also a viable transformation. While specific examples for this compound are not detailed in the provided context, this reaction is a standard method for modifying the ester group to suit the needs of a particular synthetic target. For instance, methanolysis is a common reaction for related pyridine-containing compounds. beilstein-journals.orgresearchgate.net

Strategic Use as a Synthetic Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. rug.nlnih.gov While direct participation of this compound in a described MCR is not explicitly found, its structural motifs are relevant to intermediates and products of such reactions. For instance, the pyridine and benzoate moieties are common components in the synthesis of heterocyclic compounds. nih.gov The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for example, is used to synthesize 2,3-di-substituted imidazo[1,2-a]pyrazin-8-amines, where functionalized aldehydes and isocyanides are key reactants. rug.nl The functional groups present in this compound, such as the ester, are generally well-tolerated in such reactions. rug.nl

The strategic design of MCRs often involves precursors with functionalities similar to those in this compound. The pyridine ring can act as a key building block, and the benzoate portion can be a handle for further derivatization or a directing group in subsequent transformations.

Interactive Data Table: Chemical Transformations

TransformationReagents and ConditionsProduct TypePotential Application
N-oxidationPeroxy acids (e.g., m-CPBA)Pyridine-N-oxideAltered electronic properties, directing group for nucleophilic substitution
Ester HydrolysisAcid or base catalysis (e.g., TFA, NaOH)Carboxylic acidIntermediate for amide coupling, further functionalization
Amide FormationActivation of the corresponding carboxylic acid (e.g., with isobutylchloroformate), followed by reaction with an amineAmideSynthesis of ligands and complex molecules beilstein-journals.orgresearchgate.net
Functionalization of Pyridine RingVarious, depending on the desired substituent (e.g., introduction of a trifluoromethyl group)Substituted pyridine derivativeModulation of electronic and steric properties for catalysis

Research on Isomers, Analogues, and Structure Property Relationships

Positional Isomers: Ortho, Meta, and Para Substitution Effects on Pyridine (B92270) and Benzoate (B1203000) Rings

The concept of positional isomerism is critical in understanding the properties of aromatic compounds. In the pyridyl-benzoate framework, the relative positions of the pyridyl group on the benzoate ring and substituents on either ring can dramatically alter the molecule's electronic properties, coordination chemistry, and biological activity.

Similarly, the substitution pattern on the benzoate ring (ortho, meta, or para) dictates the electronic communication between the substituent and the pyridyl-ester core. A study on substituted phenyl benzoates using 13C NMR revealed that electron-withdrawing substituents in one ring decrease the sensitivity of the carbonyl carbon to substitution in the other ring, while electron-donating groups have the opposite effect. nih.gov This highlights a "cross-interaction" between the two aromatic systems, mediated by the ester linkage.

The antibacterial activity of benzoic acid derivatives has been shown to be influenced by the position of substituents. For instance, a study on the effect of positional isomerism of hydroxyl and methoxyl substituted benzoic acids against E. coli found that the position of the substituent on the benzoic ring was a key determinant of antibacterial efficacy. nih.gov This suggests that the various positional isomers of substituted pyridyl-benzoates could exhibit a range of biological activities.

The influence of positional isomerism extends to the construction of coordination polymers. The use of 3-pyridyl versus 4-pyridyl substituted naphthalene (B1677914) diimides as ligands for zinc resulted in coordination polymers with distinct linear and zigzag chain structures, respectively. rsc.org This demonstrates that the vectorial properties of positional isomers can be exploited to control the dimensionality and topology of supramolecular assemblies.

A summary of the directing effects of common substituents on an aromatic ring is presented in the table below.

Substituent TypeDirecting EffectActivating/Deactivating
-NH2, -OH, -OROrtho, ParaStrongly Activating
-AlkylOrtho, ParaWeakly Activating
-HalogensOrtho, ParaWeakly Deactivating
-C=O, -COOR, -CNMetaDeactivating
-NO2MetaStrongly Deactivating

Comparative Studies with Alkyl and Aryl Benzoate Analogues

To understand the specific contribution of the tert-butyl group in tert-butyl 4-(pyridin-2-yl)benzoate, it is instructive to compare it with analogues bearing different alkyl or aryl ester groups. The size, shape, and electronic nature of the ester group can influence the molecule's solubility, stability, and interactions with biological targets or metal centers.

The tert-butyl group is a bulky alkyl group that can provide steric hindrance, potentially influencing the molecule's conformation and protecting the ester linkage from hydrolysis. In contrast, a smaller alkyl group like a methyl group would offer less steric protection. For instance, in a study of imidazopyridine antiprotozoal agents, the nature of the ester group was found to be a critical factor in the compound's activity.

Aryl benzoates, where the tert-butyl group is replaced by a phenyl or substituted phenyl ring, introduce additional possibilities for π-π stacking interactions and electronic modulation. A study on phenyl benzoates demonstrated that substituents on the phenyl ester ring have a pronounced electronic effect on the carbonyl group, which is transmitted through the ester linkage. nih.gov This suggests that replacing the tert-butyl group with an aryl group would significantly alter the electronic properties of the pyridyl-benzoate system.

In the context of cholinesterase inhibitors, a study on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains highlighted the importance of the lipophilic tail for activity. While not a direct comparison, this research underscores that the nature of the group attached to the core heterocyclic structure can be tuned to optimize biological interactions.

The table below provides a hypothetical comparison of properties between this compound and its methyl and phenyl analogues, based on general chemical principles.

Propertytert-Butyl EsterMethyl EsterPhenyl Ester
Steric Hindrance HighLowModerate
Hydrolytic Stability HighLowModerate
Lipophilicity HighLowHigh
Potential for π-stacking NoNoYes

Structure-Activity Relationships in Related Ligand Systems

The pyridyl-benzoate moiety is a common structural motif in ligands designed for coordination chemistry and medicinal chemistry. The nitrogen atom of the pyridine and the oxygen atoms of the carboxylate group can act as a bidentate N,O-donor system, chelate metal ions, and participate in hydrogen bonding. researchgate.net

Structure-activity relationship (SAR) studies on various pyridine-containing compounds have provided valuable insights into the features that govern their biological activity. For instance, a review of pyridine derivatives with antiproliferative activity found that the presence and position of methoxy, hydroxyl, carbonyl, and amino groups significantly influenced their efficacy against cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms often led to decreased activity. nih.gov

In the development of inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), a series of arylpyridin-2-yl guanidine (B92328) derivatives were synthesized and evaluated. mdpi.com This study revealed that the substitution pattern on the aryl ring and the nature of the heterocyclic ring were critical for inhibitory activity. For example, a 3-pyridyl derivative showed better activity than a 4-pyridyl analogue, highlighting the subtle but significant effects of isomerism. mdpi.com

The coordination chemistry of pyridyl-carboxylate ligands is also rich and varied. The coordination mode of the carboxylate group (monodentate, bidentate, bridging) can be influenced by the metal ion, the solvent, and the presence of other substituents. mdpi.com This versatility makes pyridyl-benzoate derivatives attractive building blocks for the construction of metal-organic frameworks (MOFs) with tailored properties for applications in catalysis and materials science. acs.org

Design Principles for Next-Generation Pyridyl-Benzoate Derivatives

The knowledge gained from studying isomers, analogues, and related ligand systems provides a solid foundation for the rational design of new pyridyl-benzoate derivatives with desired properties. Key design principles include:

Tuning Electronic Properties: The electronic character of the molecule can be finely tuned by the judicious placement of electron-donating or electron-withdrawing substituents on either the pyridine or the benzoate ring. This can be used to modulate the reactivity of the molecule, its ability to coordinate to metal ions, or its interaction with biological targets.

Controlling Supramolecular Architecture: The positional isomerism of the pyridyl group and other substituents can be used to direct the assembly of coordination polymers and MOFs with specific topologies and dimensionalities. rsc.org This allows for the design of materials with controlled porosity and functionality.

Optimizing Biological Activity: SAR data from related systems can guide the modification of the pyridyl-benzoate scaffold to enhance a specific biological activity. This includes altering the substitution pattern to improve binding to a target enzyme or receptor, or modifying the ester group to improve pharmacokinetic properties. nih.gov

Enhancing Ligand Properties: The bidentate N,O-donor character of the pyridyl-benzoate core can be exploited for the development of novel ligands for catalysis or sensing. The steric and electronic properties of the ligand can be modified to control the coordination environment around a metal center, thereby influencing its catalytic activity or selectivity.

By systematically applying these principles, it is possible to design and synthesize next-generation pyridyl-benzoate derivatives with tailored properties for a wide range of applications, from new therapeutic agents to advanced functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.